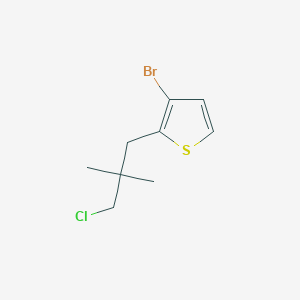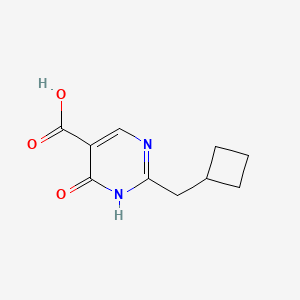
2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound that features a cyclobutylmethyl group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid include:
- Cyclobutylcarboxylic acid
- Cyclobutyl methyl ketone
- Cyclopropylmethylpyrimidine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclobutylmethyl group and a pyrimidine ring. This structural feature imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
2-(cyclobutylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9-7(10(14)15)5-11-8(12-9)4-6-2-1-3-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
InChIキー |
YDKPKILHDDJUNH-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CC2=NC=C(C(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
![Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204161.png)
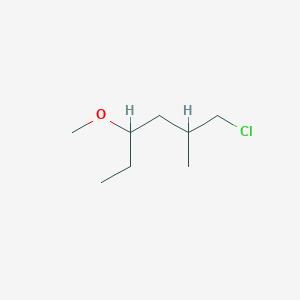
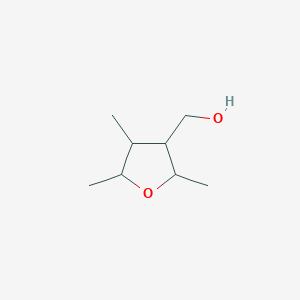
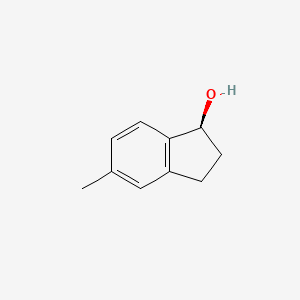
![Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13204173.png)
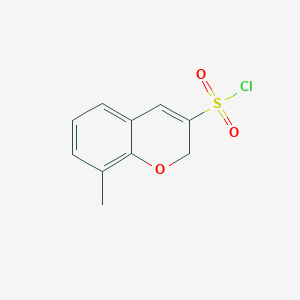
![2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13204194.png)

![ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13204202.png)

